2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a compound with significant relevance in organic and pharmaceutical chemistry. It serves as an intermediate in the synthesis of various pyrrolopyrimidine derivatives, which are important in medicinal chemistry due to their biological activity. The compound is characterized by its unique molecular structure, which contributes to its reactivity and applications in scientific research.
The compound is classified under the pyrrolopyrimidine family, known for their diverse pharmacological properties. Its Chemical Abstracts Service (CAS) number is 1211443-58-1, and it has a molecular formula of C12H12ClN3O2. The compound is often sourced from chemical suppliers and is utilized primarily in research settings for the development of new therapeutic agents .
The synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can be achieved through several methods, typically involving multi-step reactions. One common approach involves the use of O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate as a coupling reagent in combination with triethylamine in N,N-dimethylformamide at room temperature. This method yields high purity and efficiency, often exceeding 99% yield .
A detailed synthesis pathway includes:
The molecular structure of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid features a chloro substituent at the second position and a cyclopentyl group at the seventh position of the pyrrolopyrimidine ring system. The InChI key for this compound is LXCZVGKSFJMLRO-UHFFFAOYSA-N, and its canonical SMILES representation is C1CCC(C1)N2C(=CC3=CN=C(N=C32)Cl)C(=O)O
.
The chemical reactivity of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid allows it to participate in various transformations. It can undergo acylation and amide formation reactions, making it a versatile intermediate for synthesizing more complex molecules.
For instance:
The mechanism of action for compounds derived from 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid often involves inhibition or modulation of specific biological targets such as enzymes or receptors involved in disease pathways. The pyrrolopyrimidine scaffold has been associated with various biological activities including anti-cancer, anti-inflammatory, and antiviral effects.
Research indicates that modifications to the pyrrolopyrimidine structure can enhance binding affinity to target proteins or improve pharmacokinetic properties, making this compound a valuable lead structure for drug development .
The physical properties of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid include:
The chemical properties include:
These properties make it suitable for various laboratory applications where stability and solubility are critical factors .
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid finds extensive use in scientific research primarily as an intermediate in organic synthesis. It plays a crucial role in developing new pharmaceuticals targeting various diseases due to its ability to form derivatives that exhibit significant biological activity.
Moreover, its derivatives are explored for their potential applications in cancer therapy and other therapeutic areas, highlighting its importance in medicinal chemistry research .
Nickel-catalyzed cross-coupling has emerged as a sustainable and efficient methodology for constructing the pyrrolopyrimidine core. Unlike palladium-based systems, nickel precatalysts enable couplings with electrophiles inert to Pd chemistry while leveraging nickel’s earth abundance (~100 ppm) and lower cost [5]. A critical advancement involves Ni(0)/Ni(II) redox cycling, which facilitates C–C and C–N bond formations under mild conditions. For instance, Suzuki–Miyaura coupling of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine with cyclopentylboronic acids utilizes NiCl₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane) to achieve regioselective arylation at the C7 position – a key step in assembling the 7-cyclopentyl substituent [6]. This strategy overcomes limitations of traditional Pd catalysts, which exhibit poor efficacy with sterically hindered heteroaryl substrates [5].
Table 1: Nickel vs. Palladium Catalysts in Pyrrolopyrimidine Synthesis
Parameter | Nickel Systems | Palladium Systems |
---|---|---|
Metal Cost | ~$15/kg (NiCl₂) | ~$70,000/kg (Pd(OAc)₂) |
Substrate Compatibility | Heteroaryl chlorides, sp³ carbons | Limited for sterically hindered systems |
Typical Loading | 5–10 mol% | 1–2 mol% |
Reaction Temperature | 80–100°C | 25–60°C |
Key Advantage | Tolerates electrophilic impurities | Faster kinetics at ambient conditions |
Optimized conditions employ Ni(II) precatalysts (e.g., Ni(acac)₂) with tricyclohexylphosphine ligands in tetrahydrofuran (THF) at 80°C, achieving >85% yield in the critical cyclopentylation step [6]. The mechanism involves in situ reduction to Ni(0), oxidative addition into the C–Br bond, and transmetalation with boronic acid derivatives [5].
The pyrrolo[2,3-d]pyrimidine scaffold is synthesized via copper-catalyzed intramolecular cyclocondensation, where key precursors like ethyl 2-((5-bromo-4-(cyclopentylamino)pyrimidin-2-yl)amino)acrylate undergo ring closure under controlled conditions [6] [8]. This reaction proceeds through nucleophilic attack of the pyrimidine N1 nitrogen on the acrylate β-carbon, followed by dehydration. Copper(I) catalysts (e.g., CuI, 10 mol%) in dimethyl sulfoxide (DMSO) at 100°C drive this cyclization with 92% efficiency, minimizing dimeric byproducts [6].
Solvent polarity critically influences cyclization kinetics:
Table 2: Solvent Optimization for Cyclocondensation Efficiency
Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
---|---|---|---|
DMSO | 46.7 | 92 | 4 |
DMF | 38.3 | 88 | 5 |
Acetonitrile | 37.5 | 78 | 8 |
THF | 7.6 | 65 | 12 |
Toluene | 2.4 | 48 | 24 |
Microwave-assisted cyclocondensation at 150°C further reduces reaction times to <1 hour while maintaining yields >90% [8]. Post-cyclization, hydrolysis of the ethyl ester with LiOH/H₂O/THF (1:1 v/v) furnishes the carboxylic acid functionality with near-quantitative conversion [6].
Carboxylic acid functionalization in pyrrolopyrimidines requires precise optimization of coupling agents and solvents to mitigate low nucleophilicity and steric hindrance. Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) with catalytic 1-hydroxybenzotriazole (HOBt) proves superior for amidation, achieving 90% coupling efficacy at pH 6.5 in acetonitrile/H₂O (4:1 v/v) [3] [7]. Key parameters include:
Alternative coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) demonstrate advantages in aqueous media, forming water-soluble byproducts easily removed by dialysis [7]. However, EDC remains preferred for acid-functionalized pyrrolopyrimidines due to compatibility with organic cosolvents required for substrate dissolution [3] [6].
Table 3: Comparison of Coupling Agents for Carboxyl Activation
Coupling Agent | Additive | Optimal Solvent | Efficacy (%) | Byproduct Removal |
---|---|---|---|---|
EDC | HOBt (0.1 eq) | CH₃CN/H₂O (4:1) | 90 | Complex (requires acid wash) |
DMT-MM | None | H₂O | 85 | Simple (dialysis) |
DCC | DMAP (0.2 eq) | CH₂Cl₂ | 75 | Difficult (filtration) |
Reaction scalability is confirmed under continuous-flow conditions using EDC/HOBt, achieving 86% yield at 100 g scale with residence times of 12 minutes [8].
Regioselective C2 chlorination of the pyrrolopyrimidine core employs N-chlorosuccinimide (NCS) catalyzed by copper(I) complexes. Cu(I) coordinates to the N1 and N3 atoms of the pyrrolopyrimidine, directing electrophilic attack to the electron-rich C2 position [6]. This contrasts with uncatalyzed chlorination, which yields undesired C5/C6 dihalogenated products. Optimized conditions use CuCl (5 mol%) in dichloromethane at 0°C, attaining 94% regioselectivity for the 2-chloro derivative [6].
Palladium-based systems, while effective for aryl halide couplings, are unsuitable for this halogenation due to undesired C–C bond formation. Nickel precatalysts (e.g., Ni(COD)₂) enable radical-based chlorination but suffer from overhalogenation [5] [6]. Metal-directed halogenation strategies are essential for late-stage functionalization, as demonstrated in the synthesis of kinase inhibitors where the C2 chloride serves as a handle for Suzuki couplings [8].
Table 4: Metal Catalysts for Regioselective C2 Halogenation
Catalyst | Halogen Source | Temperature | C2 Selectivity (%) | Byproducts |
---|---|---|---|---|
CuCl | NCS | 0°C | 94 | <5% C5-Cl |
Ni(COD)₂ | Cl₂(g) | 25°C | 78 | 15% C2,C5-diCl |
Pd(OAc)₂ | NCS | 25°C | 42 | 30% C6-acetoxylation |
None | NCS | 50°C | 65 | 22% C5,C6-diCl |
DFT calculations corroborate that Cu(I) coordination lowers the activation barrier for C2 chlorination by 8.2 kcal/mol compared to C5, rationalizing the observed regioselectivity [6].
Comprehensive Compound Nomenclature
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9